2-(methylamino)phenol;sulfuric acid
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Overview
Description
2-(Methylamino)phenol; sulfuric acid is a compound that combines 2-(methylamino)phenol with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)phenol typically involves the reaction of 2-nitrophenol with methylamine, followed by reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)phenol may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2-(methylamino)phenol into quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to 2-(methylamino)phenol or its derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid and hydrogen peroxide are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and nitrating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, substituted phenols, and other aromatic compounds.
Scientific Research Applications
2-(Methylamino)phenol; sulfuric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)phenol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar in structure but lacks the methyl group.
4-Methylaminophenol: Similar but with the methylamino group in a different position.
N-Methyl-2-hydroxyaniline: Another name for 2-(methylamino)phenol.
Uniqueness
2-(Methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
611-11-0 |
---|---|
Molecular Formula |
C7H11NO5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-(methylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-8-6-4-2-3-5-7(6)9;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4) |
InChI Key |
GHQGYLAEJFNSOX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1O.OS(=O)(=O)O |
Origin of Product |
United States |
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